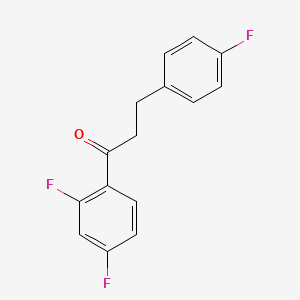

2',4'-Difluoro-3-(4-fluorophenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated organic compounds is a topic of significant interest due to their unique properties and potential applications. In the first paper, a diketone with fluorine substituents is synthesized using a Mukaiyama Michael type reaction, which is a method for forming carbon-carbon bonds. The starting material, pentafluoropropiophenone, undergoes a series of reactions to yield various fluorinated cyclohexane and aromatic derivatives . Similarly, the seventh paper discusses the synthesis of 3-fluoro-4-hydroxycoumarin from o-hydroxy-2,3,3,3-tetrafluoropropiophenone, showcasing another method of introducing fluorine into organic molecules .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their properties and applications. In the third paper, the structural, optical, and electrochemical properties of novel fluorophores based on the indenofluorenyl backbone are studied, highlighting the importance of molecular structure in determining the behavior of these compounds . The fourth paper investigates dithieno[3,2-b:2',3'-d]phospholes with perfluorophenyl substituents, where the position of the fluorine atoms significantly affects the energy levels of the frontier orbitals .

Chemical Reactions Analysis

Fluorinated compounds often undergo unique chemical reactions due to the presence of fluorine. The first paper describes the solvolysis of the trifluoromethyl group and the potential for further chemical transformations . The seventh paper provides insight into the cyclisation mechanism of a fluorinated propiophenone to form a coumarin derivative, demonstrating the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence and position of fluorine atoms. The second paper explores the relationship between molecular structure and film microstructure, which affects the mobility of charge carriers in semiconducting materials . The fifth paper presents a vibrational spectroscopy study of a fluorophenyl-substituted thiosemicarbazone, where the fluorine substitution impacts the vibrational frequencies and molecular geometry . Lastly, the sixth paper discusses the synthesis of poly(arylene ether)s with bisfluoro monomers, which exhibit high thermal stability and solubility in organic solvents, properties that are desirable for polymer applications .

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry and Material Science

Copolymers Synthesis : Novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including 3,4-difluoro variants, are synthesized and copolymerized with styrene. These copolymers exhibit useful properties in material science (Savittieri et al., 2022).

High-Performance Polymers : The synthesis of fluorinated phthalazinone monomers, including variants similar to 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone, leads to polymers with excellent thermal properties and potential applications in engineering plastics and membrane materials (Xiao et al., 2003).

Bisphenol Monomers : Synthesis of a bisphenol monomer, similar in structure to 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone, demonstrates potential in creating high molecular weight linear poly(arylene ether sulfone)s with applications in fuel cell technology (Li et al., 2006).

Pharmaceutical Research

- Fluorescent Probes : Derivatives of fluorophenyl compounds, similar to 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone, have been applied in fluorescent probes for sensing pH and metal cations, demonstrating their utility in biochemical and pharmaceutical research (Tanaka et al., 2001).

Advanced Material Applications

Liquid Crystal Displays : Prop-2-enoates derived from fluorinated phenols, structurally similar to 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone, are used in promoting photoalignment of liquid crystals, indicating their importance in the development of LCD technologies (Hegde et al., 2013).

Polymer Synthesis for Optical Applications : The synthesis of novel poly(arylene ether)s using bisfluoro monomers, closely related to 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone, highlights their potential as materials for optical waveguides, showcasing high solubility and excellent thermal properties (Salunke et al., 2007).

Eigenschaften

IUPAC Name |

1-(2,4-difluorophenyl)-3-(4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDMZVRFGBYWKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

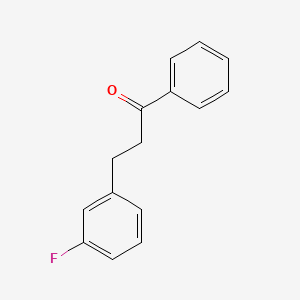

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644601 |

Source

|

| Record name | 1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Difluoro-3-(4-fluorophenyl)propiophenone | |

CAS RN |

654673-34-4 |

Source

|

| Record name | 1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.